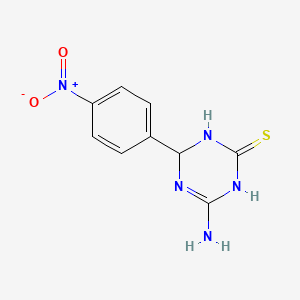

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines. Triazines are six-membered aromatic rings containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 4-position, a nitrophenyl group at the 6-position, and a thiol group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the triazine ring.

Reaction Conditions:

Reagents: 4-nitrobenzaldehyde, thiourea, sodium hydroxide

Solvent: Ethanol or water

Temperature: Reflux conditions (approximately 80-100°C)

Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product. The reaction mixture is typically subjected to filtration and recrystallization to obtain the final product in a pure form.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of 4-Amino-6-(4-aminophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anticancer agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells. Additionally, the presence of the nitrophenyl and thiol groups allows the compound to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol

- 4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

- 4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Uniqueness

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs with different substituents.

Activité Biologique

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (CAS Number: 1142208-01-2) is a sulfur-containing heterocyclic compound known for its diverse biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉N₅O₂S, with a molecular weight of 251.27 g/mol. The compound features a triazine ring system with an amino and nitrophenyl substituent, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds related to the triazine family exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazine have shown promising results against breast cancer (MCF-7) and colon cancer (HT29) cell lines. The IC50 values for these compounds often fall below those of established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | <10 |

| This compound | HT29 | <15 |

Anticonvulsant Activity

Research indicates that certain thiazole and triazine derivatives possess anticonvulsant properties. While specific data on this compound is limited, similar compounds have shown efficacy in reducing seizure activity in animal models .

Anti-inflammatory Properties

Thiourea derivatives related to triazines have been evaluated for their anti-inflammatory effects. Compounds demonstrating strong inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha suggest potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituent Effects : The presence of electron-withdrawing groups (like nitro) enhances the cytotoxicity against cancer cells.

- Amino Group Positioning : The position of the amino group on the triazine ring is crucial for maintaining biological activity.

- Sulfhydryl Group : The thiol group contributes to the compound's reactivity and potential interactions with biological targets.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of triazine derivatives:

- Study 1 : A series of triazine derivatives were synthesized and tested against MCF-7 cells. The most active compound showed an IC50 value significantly lower than that of doxorubicin .

- Study 2 : Research involving the modification of the thiol group led to enhanced anti-inflammatory activity in vitro. Compounds were tested for their ability to inhibit IL-6 production in macrophages .

Propriétés

IUPAC Name |

4-amino-2-(4-nitrophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2S/c10-8-11-7(12-9(17)13-8)5-1-3-6(4-2-5)14(15)16/h1-4,7H,(H4,10,11,12,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLHZOATDZVHQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2NC(=S)NC(=N2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.